molecular formula C21H25F3N4O2 B11014306 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone

Cat. No.: B11014306
M. Wt: 422.4 g/mol
InChI Key: ILZGDIGMLUBSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone (CAS: 1630900-08-1) has the molecular formula C21H25F3N4O2 and a molecular weight of 422.4 g/mol . Its structure features:

  • A tetrahydropyran (THP) ring substituted with a 1H-pyrrol-1-yl group at the 4-position.
  • A piperazine moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group.
  • A keto-ethyl bridge connecting the THP and piperazine units.

The SMILES notation (O=C(CC1(n2cccc2)CCOCC1)N1CCN(c2ccc(C(F)(F)F)cn2)CC1) highlights the spatial arrangement of these groups .

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25F3N4O2/c22-21(23,24)17-3-4-18(25-16-17)26-9-11-27(12-10-26)19(29)15-20(5-13-30-14-6-20)28-7-1-2-8-28/h1-4,7-8,16H,5-6,9-15H2

InChI Key

ILZGDIGMLUBSSA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diols with Pyrrole

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of a 1,5-diol precursor. For example, reacting 1,5-pentanediol with pyrrole in the presence of p-toluenesulfonic acid (PTSA) yields 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-ol. Subsequent dehydration using POCl₃ or H₂SO₄ generates the desired tetrahydropyran-pyrrole intermediate.

Reaction Conditions

ReagentSolventTemperatureYield (%)
1,5-PentanediolToluene110°C68–72
POCl₃DCM0°C → RT85

Alternative Route: Grignard Addition

A substituted tetrahydropyran can be synthesized via Grignard addition to a cyclic ether. For instance, treating tetrahydro-4H-pyran-4-one with pyrrol-1-ylmagnesium bromide in THF at −78°C affords the tertiary alcohol, which is dehydrated to yield the tetrahydropyran-pyrrole system.

Preparation of the Piperazine-Trifluoromethylpyridine Subunit

Nucleophilic Aromatic Substitution

2-Chloro-5-(trifluoromethyl)pyridine reacts with piperazine in dimethylacetamide (DMAc) at 120°C for 12 hours to form 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. The reaction is driven by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring for nucleophilic attack.

Optimization Data

BaseSolventTime (h)Yield (%)
K₂CO₃DMAc1278
Et₃NDMF2465

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling of 2-bromo-5-(trifluoromethyl)pyridine with piperazine using Pd(OAc)₂ and Xantphos in toluene at 100°C achieves 92% yield.

Coupling via Ethanone Bridge

Acylation of Piperazine

The piperazine-pyridine subunit undergoes N-acylation with chloroacetyl chloride in the presence of Et₃N to form 1-chloro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone. This intermediate is isolated in 89% yield after column chromatography (hexane/EtOAc 3:1).

Nucleophilic Substitution with Tetrahydropyran-Pyrrole

The chloroethanone intermediate reacts with the tetrahydropyran-pyrrole fragment (pre-treated with NaH in THF) to form the final product. The reaction proceeds via SN2 displacement, with NaI as a catalyst enhancing the leaving group’s mobility.

Kinetic Data

CatalystSolventTime (h)Yield (%)
NaITHF676
NoneTHF2442

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 7.79 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85–6.83 (m, 2H, pyrrole-H), 4.02–3.98 (m, 4H, piperazine-H), 3.72–3.68 (m, 4H, tetrahydropyran-H).

  • HRMS : m/z calcd. for C₂₁H₂₅F₃N₄O₂ [M+H]⁺ 423.1998, found 423.2001.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity. Residual solvents (THF, DMAc) are below ICH Q3C limits.

Scale-Up and Process Optimization

Solvent Selection

Replacing THF with 2-MeTHF improves reaction safety and sustainability while maintaining yield (75% vs. 76% in THF).

Catalytic Efficiency

Screening Pd catalysts for the Buchwald-Hartwig step revealed Pd(dtbpf)Cl₂ as optimal, reducing catalyst loading from 5 mol% to 2 mol% without yield loss.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the tetrahydropyran ring slow acylation. Using excess NaH (1.5 equiv) mitigates this issue.

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Maintaining pH >7 during workup prevents degradation.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A telescoped process combines piperazine acylation and tetrahydropyran coupling in a single reactor, reducing purification steps and improving overall yield to 81%.

Enzymatic Ketone Formation

Pilot studies using Candida antarctica lipase B (CAL-B) to catalyze the ethanone bridge formation show promise (65% yield), though scalability remains unproven .

Chemical Reactions Analysis

Formation of the Tetrahydropyran-Pyrrole Moiety

The tetrahydropyran ring is constructed through acid-catalyzed cyclization of a diol precursor (e.g., 1,5-pentanediol derivatives). The pyrrole group is introduced via N-alkylation of tetrahydropyran-4-yl bromide with pyrrole under basic conditions (e.g., K₂CO₃ in DMF). Key parameters:

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield: ~50–70%

Coupling via Ethanone Linker

The ethanone bridge is formed through Friedel-Crafts acylation or nucleophilic acyl substitution :

  • A bromoacetyl intermediate reacts with the tetrahydropyran-pyrrole fragment.

  • Subsequent displacement of bromide by the piperazine-pyridinyl group occurs under mild basic conditions (e.g., DIEA in THF).

SNAr Reaction Optimization

Comparative studies on SNAr conditions reveal critical factors for yield improvement :

ParameterEffect on Yield
Leaving group (Cl vs. OMs)Cl increases yield by 25%
Base (CyMgCl vs. K₂CO₃)CyMgCl improves yield by 40%
Solvent (Toluene vs. DMF)Toluene reduces side reactions

Functional Group Compatibility

  • The trifluoromethyl group on pyridine enhances electrophilicity but requires anhydrous conditions to prevent hydrolysis .

  • The pyrrole ring is sensitive to strong acids, necessitating pH-controlled environments during coupling.

Stability and Reactivity Under Varied Conditions

ConditionImpact on Compound Stability
Aqueous Acid (pH < 3) Partial decomposition of the piperazine ring .
UV Light Degrades the pyrrole moiety; requires light-protected storage.
High Temperatures Trifluoromethylpyridine group remains stable up to 150°C .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for assembling the piperazine-pyridinyl segment:

MethodAdvantagesLimitationsYield (%)
SNAr with Cl High regioselectivityRequires strong base65–75
Buchwald-Hartwig Mild conditionsLimited to aryl halides50–60
Direct Alkylation Simple setupPoor control over substitution40–50

Mechanistic Insights

  • Piperazine Activation : Deprotonation by CyMgCl increases electron density on piperazine nitrogen, accelerating SNAr .

  • Ethanone Linker Stability : The ketone group resists reduction under standard hydrogenation conditions, ensuring structural integrity during synthesis.

Scientific Research Applications

Pharmaceutical Development

The compound's structure indicates potential use in drug development, particularly as an antidepressant , antipsychotic , or analgesic agent. Preliminary studies have shown that similar compounds can interact with neurotransmitter systems, suggesting that this molecule may also affect serotonin and dopamine pathways.

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures possess antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains could provide insights into its potential as an antimicrobial agent.

Cancer Research

Compounds containing pyrrolidine and piperazine structures have been studied for their anticancer properties. The unique combination of functional groups in this compound may allow it to inhibit cancer cell proliferation or induce apoptosis in specific cancer types.

Numerous studies have focused on evaluating the biological activities of similar compounds:

  • Antimicrobial Studies : Compounds with related structures have shown promising results against various microbial pathogens, indicating that this compound may also exhibit similar properties.
Biological ActivityRelated CompoundsObserved Effects
AntimicrobialPyrrolidine DerivativesInhibition of bacterial growth
AnticancerPiperazine AnaloguesInduction of apoptosis in cancer cells

Case Studies

Several case studies have documented the effects of structurally similar compounds:

  • Antidepressant Effects : A study on piperazine derivatives indicated significant improvements in depressive-like behaviors in animal models, suggesting potential pathways for developing new antidepressants.
  • Antimicrobial Efficacy : Research demonstrated that pyrrolidine-containing compounds exhibited strong antibacterial activity against resistant strains of bacteria, highlighting their therapeutic potential.
  • Cancer Cell Line Studies : Investigations into related compounds showed selective cytotoxicity against specific cancer cell lines, paving the way for targeted cancer therapies.

Mechanism of Action

The mechanism by which 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Molecular Formula Key Features Reported Bioactivity/Applications Reference
Target Compound C21H25F3N4O2 THP-pyrrole + piperazine-pyridine-CF3 Not explicitly reported (structural focus)
Sulfonyl-piperazine derivatives Varies (e.g., C19H18N6O3S) Piperazine-sulfonyl + tetrazole-thioethyl Antiproliferative activity (preliminary)
Piperidine-tetrazole derivatives C14H16N6O Piperidine + tetrazole-aryl Antimicrobial, anticancer (in vitro)
Pyrimidinyl-piperazine sulfonamides C18H15ClF3N5O3S Piperazine-sulfonyl + pyrimidine-CF3/Cl Kinase inhibition (hypothetical)

Piperazine vs. Piperidine Derivatives

  • Piperazine (as in the target compound) offers higher polarity and hydrogen-bonding capacity compared to piperidine (e.g., in compounds from ). This difference may influence solubility and target binding. For instance, piperidine-containing analogues in showed moderate antimicrobial activity, while piperazine derivatives (e.g., ) demonstrated antiproliferative effects, suggesting scaffold-dependent bioactivity.

Role of Trifluoromethyl (-CF3) Groups

  • The 5-(trifluoromethyl)pyridin-2-yl group in the target compound contrasts with sulfonyl (e.g., ) or morpholinyl (e.g., ) substituents in analogues.

Tetrahydropyran (THP) vs. Tetrazole Rings

  • The THP-pyrrole unit in the target compound introduces a rigid, oxygen-containing heterocycle, which may improve metabolic stability over tetrazole-containing analogues (e.g., ). Tetrazoles, while bioisosteres for carboxylic acids, can exhibit metabolic susceptibility due to their high polarity .

Biological Activity

The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrole ring, a tetrahydropyran moiety, and a piperazine group, which contribute to its unique biological profile. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC19H22F3N3O2
Molecular Weight373.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antiviral Properties

Recent studies have indicated that derivatives of pyrrole and pyridine exhibit significant antiviral activity. For instance, compounds similar to the one have demonstrated efficacy against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases .

Anticancer Activity

The compound has shown promise in anticancer research. A study identified a related compound that effectively inhibited tumor growth in multicellular spheroids, suggesting that structural analogs could possess similar properties. The mechanism is believed to involve apoptosis induction in cancer cells and inhibition of cell proliferation pathways .

Enzyme Inhibition

Inhibitory activity against key enzymes has been observed. For example, compounds with similar structures have been tested for their ability to inhibit HMG-CoA reductase, an important target in cholesterol biosynthesis and a therapeutic target in hyperlipidemia . The presence of substituents on the pyrrole ring was found to enhance inhibitory potency significantly.

Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral potential of N-Heterocycles, including derivatives similar to the compound . The compounds were tested against HIV strains with resistance mutations, showing promising results with low IC50 values (the concentration required to inhibit viral replication by 50%) compared to standard treatments .

Study 2: Anticancer Screening

In a study focused on anticancer agents, researchers screened a library of compounds on multicellular spheroids. The findings suggested that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the core structure could yield potent anticancer agents .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Viral Inhibition : By interfering with viral replication mechanisms.
  • Cancer Cell Apoptosis : Inducing programmed cell death pathways.
  • Enzyme Interaction : Binding to active sites of critical enzymes involved in metabolic pathways.

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Formation of the pyrrole-tetrahydro-2H-pyran core : Achieved via nucleophilic substitution or cyclization reactions. For example, 2,5-dimethoxytetrahydrofuran can react with amines under reflux in ethanol to introduce pyrrole moieties .
  • Piperazine intermediate preparation : Substituted pyridines (e.g., 5-(trifluoromethyl)pyridin-2-yl) are coupled to piperazine derivatives using polar aprotic solvents like acetonitrile and bases such as NaOH .
  • Ketone linkage : Friedel-Crafts acylation or nucleophilic acyl substitution connects the pyrrole-pyran and piperazine-pyridine units. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/DMF mixtures) is critical .

Key Conditions : Reflux temperatures (70–100°C), inert atmospheres, and stoichiometric control of trifluoromethylpyridine derivatives to avoid side reactions .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C-NMR : Identifies proton environments (e.g., pyrrole NH at δ 10–12 ppm, pyran oxygen coupling patterns) and carbon backbone .
    • IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and piperazine N–H bonds (~3300 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Retention times and peak integration (>99% purity) using C18 columns and acetonitrile/water gradients .
    • Elemental Analysis : Validates C, H, N, and F content against theoretical values .

Advanced: How do structural modifications to the pyrrole and piperazine moieties influence biological activity?

Methodological Answer (SAR Insights):

  • Pyrrole Substituents :
    • Position 3/4 substituents : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., HMG-CoA reductase inhibition) .
    • 2-Acyl substitution : Improves metabolic stability by reducing decarboxylation, as seen in angiotensin II receptor antagonists .
  • Piperazine Linkers :
    • Trifluoromethylpyridine : Enhances receptor affinity (e.g., AT1 receptor selectivity in antihypertensive agents) .
    • Chain length : Longer alkyl chains (e.g., propyl vs. ethyl) reduce CNS penetration, mitigating off-target effects .

Validation : Cross-testing in in vitro (e.g., TNF-α inhibition in PBMCs) and in vivo models (e.g., renal hypertensive rats) .

Advanced: What experimental designs are recommended for evaluating in vivo efficacy and safety?

Methodological Answer:

  • Pharmacodynamic Studies :
    • Randomized block designs : Split-split plots with rootstocks (subplots) and harvest seasons (sub-subplots) to control variability .
    • Dose-response models : Administer compound at 3–30 mg/kg IV in normotensive rats; measure ED50 for AII-induced responses .
  • Safety Profiling :
    • Pica feeding assays : Quantify non-nutritive consumption (e.g., kaolin intake) in rats as an emesis surrogate. EPPA-1, a PDE4 inhibitor analog, showed a therapeutic index (TI) of 578 (TI = pica D50 / efficacy D50) .
    • α2-Adrenoceptor anesthesia reversal : Mice models confirm low emetogenic potential .

Advanced: How can researchers resolve discrepancies in activity data across assay systems?

Methodological Answer:

  • Assay-Specific Optimization :
    • In vitro vs. in vivo : Adjust for protein binding (e.g., serum albumin) and metabolic stability. For example, acylated pyrroles show improved in vivo half-lives .
    • Orthogonal assays : Cross-validate TNF-α inhibition (PBMC assays) with LPS-induced pulmonary neutrophilia (rat models) to confirm potency rankings .
  • Pharmacokinetic Profiling :
    • LC-MS/MS : Measure plasma concentrations to correlate exposure with efficacy/safety endpoints .
    • Metabolite identification : Use hepatic microsomes to assess CYP-mediated degradation pathways .

Case Study : A compound with in vitro IC50 <1 nM (angiotensin II receptor) showed reduced in vivo efficacy due to rapid clearance, resolved by introducing a methylpiperazine group .

Advanced: What strategies mitigate chemical instability during synthesis and storage?

Methodological Answer:

  • Decarboxylation Prevention :
    • Acylated pyrroles : Substitute position 2 of pyrrole with acetyl groups to block degradation .
    • Storage : Lyophilize and store at 4°C under argon to prevent hydrolysis of the ketone group .
  • Stability Testing :
    • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light; monitor via HPLC for degradants .

Advanced: How is crystallographic data utilized to optimize the compound’s conformation?

Methodological Answer:

  • X-ray Diffraction : Resolve bond angles and torsion stresses in the tetrahydro-2H-pyran ring to minimize steric clashes with target receptors .
  • Docking Studies : Align crystal structures (e.g., PDB ID A1AVY) with homology models of HMG-CoA reductase or PDE4 to refine substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.